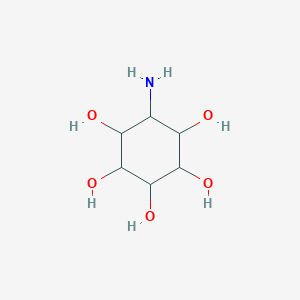

6-Aminocyclohexane-1,2,3,4,5-pentol

Beschreibung

BenchChem offers high-quality 6-Aminocyclohexane-1,2,3,4,5-pentol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminocyclohexane-1,2,3,4,5-pentol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-aminocyclohexane-1,2,3,4,5-pentol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6,8-12H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAOTICXQLILTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949029 |

Source

|

| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64938-53-0, 64938-52-9, 26151-22-4, 56845-76-2 |

Source

|

| Record name | INOSAMINE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MYOINOSAMINE (L) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | INOSAMINE (L) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MYOINSAMINE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminocyclohexane-1,2,3,4,5-pentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

6-Aminocyclohexane-1,2,3,4,5-pentol chemical structure and properties

An In-Depth Technical Guide on 6-Aminocyclohexane-1,2,3,4,5-pentol: Structural Biology, Biosynthesis, and Pharmacological Applications

Executive Summary As a Senior Application Scientist specializing in natural product biosynthesis and drug development, I present this technical whitepaper on 6-aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as inosamine or aminocyclitol). This highly polar, stereochemically complex molecule serves as the foundational pharmacophore for numerous aminoglycoside antibiotics and glycosidase inhibitors[1][2]. Understanding its physicochemical properties, biosynthetic enzymology, and analytical characterization is critical for researchers engineering novel therapeutics against drug-resistant bacterial strains.

Structural Biology & Physicochemical Profiling

6-Aminocyclohexane-1,2,3,4,5-pentol (CAS: 4933-84-0 for the hydrochloride salt; 16051-25-5 for the free base) is an organic polyol amine characterized by a cyclohexane ring substituted with five hydroxyl (-OH) groups and one primary amino (-NH2) group[1][3].

Stereochemical Significance: The biological activity of this molecule is entirely dictated by its stereochemistry. The spatial arrangement of the axial and equatorial hydroxyl groups determines its binding affinity to the 16S ribosomal RNA of bacteria. The most biologically relevant isomers are scyllo-inosamine (1-amino-1-deoxy-scyllo-inositol) and neo-inosamine-2[1][4][5]. The presence of multiple hydroxyl groups imparts immense hydrophilicity, establishing a massive hydrogen-bonding network that is critical for anchoring the molecule within the deep, highly charged pockets of bacterial ribosomes or the active sites of carbohydrate-active enzymes[1][2].

Biosynthetic Logic & Enzymatic Pathways

Nature synthesizes aminocyclitols through highly conserved, elegant enzymatic cascades that convert primary metabolites into complex secondary pharmacophores. The biosynthesis of 6-aminocyclohexane-1,2,3,4,5-pentol is a prime example of this logic, typically branching from glucose metabolism[5][6].

The Causality of the Pathway:

-

Cyclization: The pathway begins with Glucose-6-phosphate, which is cyclized by myo-inositol-1-phosphate synthase (MIPS) and subsequently dephosphorylated to yield myo-inositol[6][7]. This step is critical as it establishes the carbocyclic core necessary for structural rigidity.

-

Oxidation (Regioselective Activation): myo-inositol is chemically inert to direct amination. Therefore, an NAD+-dependent dehydrogenase (e.g., StrI in Streptomyces griseus or Hyg17 in Streptomyces hygroscopicus) regioselectively oxidizes a specific hydroxyl group to a ketone, forming scyllo-inosose or neo-inosose[5][7]. The hydride transfer to NAD+ is thermodynamically driven by the high pH optimum of these specific dehydrogenases.

-

Transamination (Stereoselective Amination): The inosose intermediate is transaminated by a Pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (e.g., StsC or Hyg8)[5][7][8]. L-glutamine acts as the amino donor. The causality of stereocontrol here is governed by the PLP-Schiff base intermediate within the enzyme's active site, which sterically blocks one face of the carbocycle, forcing the incoming amino group to adopt the specific scyllo or neo equatorial/axial configuration.

Biosynthetic pathway of 6-aminocyclohexane-1,2,3,4,5-pentol from Glucose-6-phosphate.

Experimental Methodology: In Vitro Enzymatic Synthesis & Validation

To study this compound, researchers often reconstitute its biosynthesis in vitro. The following protocol is designed as a self-validating system —meaning it incorporates intrinsic controls and orthogonal analytical readouts to definitively prove enzymatic turnover rather than spontaneous degradation.

Protocol: Reconstitution of scyllo-Inosamine Synthesis

Phase 1: Reaction Matrix Assembly Rationale: The reaction requires a buffered environment that maintains the stability of the PLP cofactor and the nucleophilicity of the amino donor.

-

Prepare a 50 mM Tris-HCl reaction buffer adjusted to pH 8.5. Causality: The slightly alkaline pH ensures the primary amine of the L-glutamine donor remains unprotonated and nucleophilic enough to attack the PLP-bound intermediate.

-

Add 10 mM myo-inositol (substrate), 2 mM NAD+ (hydride acceptor), 0.1 mM PLP (transamination cofactor), and 20 mM L-glutamine (amino donor).

-

Introduce 5 µM of purified recombinant StrI (dehydrogenase) and 5 µM of StsC (aminotransferase).

Phase 2: Self-Validating Controls Set up three parallel reactions to ensure systemic integrity:

-

Reaction A (Complete): All components present.

-

Reaction B (Negative Control 1): Omit StrI. Validates that myo-inositol cannot be directly transaminated without prior oxidation.

-

Reaction C (Negative Control 2): Omit PLP. Validates that the transamination is strictly enzyme-cofactor dependent and not a spontaneous Schiff base formation.

Phase 3: Incubation and Quenching

-

Incubate the reactions at 30°C for 4 hours.

-

Quench the reaction by adding an equal volume of ice-cold LC-MS grade acetonitrile. Causality: Acetonitrile rapidly denatures and precipitates the enzymes, halting the reaction while keeping the highly polar 6-aminocyclohexane-1,2,3,4,5-pentol in solution.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

Phase 4: HILIC-LC-MS/MS Analytical Validation Rationale: Due to its extreme hydrophilicity (XLogP3 of -4), 6-aminocyclohexane-1,2,3,4,5-pentol will not retain on standard C18 reverse-phase columns[4][9]. Hydrophilic Interaction Liquid Chromatography (HILIC) must be used.

-

Inject the supernatant onto an Amide-HILIC column.

-

Utilize a mobile phase gradient of Acetonitrile and 10 mM Ammonium Acetate (pH 9.0).

-

Monitor via positive electrospray ionization (ESI+). The target exact mass is 179.079 Da[4][9]. Look for the[M+H]+ parent ion at m/z 180.08.

Pharmacological Applications

The 6-aminocyclohexane-1,2,3,4,5-pentol scaffold is not a standalone drug; rather, it is a privileged structural motif.

-

Aminoglycoside Antibiotics: It is a direct precursor to streptidine (found in streptomycin) and is incorporated into inosamycins. These molecules bind to the 30S ribosomal subunit, causing mistranslation of mRNA and bacterial cell death[2][6].

-

Glycosidase Inhibitors: Aminocyclitols mimic the oxocarbenium ion transition state of carbohydrate hydrolysis. Derivatives of inosamine are potent inhibitors of alpha-glucosidases, making them valuable in the development of anti-diabetic drugs (similar to acarbose) and agricultural fungicides (similar to validamycin)[7].

Data Presentation

Table 1: Physicochemical Parameters of 6-Aminocyclohexane-1,2,3,4,5-pentol [4][9]

| Parameter | Value | Scientific Implication |

| Molecular Formula | C6H13NO5 | Defines the polyol/amine nature. |

| Molecular Weight | 179.17 g/mol | Small molecule, favorable for cellular penetration via porins. |

| Monoisotopic Mass | 179.07937 Da | Critical parameter for high-resolution MS identification. |

| XLogP3 | -4.0 | Extremely hydrophilic; requires HILIC for chromatography. |

| Topological Polar Surface Area | 127 Ų | High TPSA indicates extensive hydrogen bonding capabilities. |

Table 2: Key Biosynthetic Enzymes and Cofactors [5][6][7][8]

| Enzyme Class | Example (Organism) | Substrate | Product | Essential Cofactor |

| myo-Inositol Dehydrogenase | StrI (S. griseus), Hyg17 (S. hygroscopicus) | myo-inositol | scyllo-inosose / neo-inosose | NAD+ |

| Aminotransferase | StsC (S. griseus), Hyg8 (S. hygroscopicus) | scyllo-inosose | scyllo-inosamine / neo-inosamine | PLP, L-Glutamine |

References

- CymitQuimica. "CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol.

- PubChem. "6-Aminocyclohexane-1,2,3,4,5-pentol - CID 244582.

- Echemi. "(1S,2R,4S,5R)-6-aminocyclohexane-1,2,3,4,5-pentol.

- National Institutes of Health (NIH). "Inosamycin, a complex of new aminoglycoside antibiotics. II. Structure determination.

- PubChem. "1-Amino-1-deoxy-scyllo-inositol - CID 439440.

- Chemsigma. "4933-84-0 6-aminocyclohexane-1,2,3,4,5-pentol.

- National Institutes of Health (NIH). "Progress in Aminocyclitol Biosynthesis.

- KEGG PATHWAY. "map00521 - Streptomycin biosynthesis.

- J-STAGE. "INOSAMYCIN, A COMPLEX OF NEW AMINOGLYCOSIDE ANTIBIOTICS.

- Beilstein Journal of Organic Chemistry. "A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A.

Sources

- 1. CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol [cymitquimica.com]

- 2. Inosamycin, a complex of new aminoglycoside antibiotics. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A [beilstein-journals.org]

- 6. KEGG PATHWAY: map00521 [genome.jp]

- 7. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Aminocyclohexane-1,2,3,4,5-pentol | C6H13NO5 | CID 244582 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Activity and Therapeutic Potential of 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine) Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Chemical Identity

6-Aminocyclohexane-1,2,3,4,5-pentol, commonly known as inosamine , is a highly functionalized aminocyclitol characterized by a cyclohexane ring substituted with five hydroxyl (-OH) groups and one amino (-NH₂) group[1]. Depending on the axial/equatorial arrangement of these substituents, the compound exists as several biologically relevant stereoisomers, including scyllo-inosamine, myo-inosamine, and neo-inosamine[2].

In medicinal chemistry, the aminocyclitol scaffold is recognized as a privileged structure[3]. Because these molecules are structural analogues of natural monosaccharides (pseudosugars), they interface seamlessly with carbohydrate-processing enzymes and ribosomal RNA. This technical guide synthesizes the core biological activities of inosamine derivatives—focusing on their roles as potent glycosidase inhibitors and essential precursors to aminoglycoside antibiotics—and provides self-validating experimental protocols for evaluating their efficacy.

Core Mechanisms of Biological Activity

Glycosidase Inhibition via Transition State Mimicry

The most prominent pharmacological application of inosamine derivatives is their ability to act as competitive inhibitors of α- and β-glycosidases[4].

The Causality of Inhibition: During the enzymatic cleavage of a glycosidic bond, the carbohydrate substrate passes through a high-energy, positively charged oxocarbenium ion transition state. Inosamine derivatives mimic the shape and charge of this reacting sugar moiety[4]. At physiological pH, the primary amine group of 6-aminocyclohexane-1,2,3,4,5-pentol becomes protonated. This localized positive charge perfectly mimics the oxocarbenium ion, creating an exceptionally high-affinity interaction with the negatively charged carboxylate residues (typically aspartate or glutamate) within the enzyme's active site.

By arresting these enzymes, inosamine derivatives exert two major therapeutic effects:

-

Antidiabetic Activity: Inhibition of intestinal α-glucosidases delays carbohydrate digestion, flattening postprandial glucose spikes.

-

Antiviral Activity: Inhibition of Endoplasmic Reticulum (ER) α-glucosidases disrupts the trimming step of N-linked glycosylation. This prevents the proper folding of viral envelope glycoproteins, effectively halting the replication of ER-budding viruses[4].

Caption: Mechanism of glycosidase inhibition via transition state mimicry by inosamine derivatives.

Ribosomal Targeting & Antimicrobial Activity

Beyond enzyme inhibition, specific stereoisomers of 6-aminocyclohexane-1,2,3,4,5-pentol are fundamental building blocks for aminoglycoside antibiotics. For instance, scyllo-inosamine is a direct biosynthetic intermediate in the production of streptomycin[5]. The biosynthesis involves the oxidation of myo-inositol to scyllo-inosose, followed by transamination to scyllo-inosamine[5].

Furthermore, myo-inosamine is a critical structural component of minosaminomycin , an antibiotic that exhibits potent antimicrobial activity against Mycobacterium species[6]. These aminocyclitol cores bind tightly to the 16S rRNA of the bacterial 30S ribosomal subunit. The polycationic nature of the hydroxylated amine ring allows it to displace Mg²⁺ ions in the RNA pocket, inducing conformational changes that lead to mRNA misreading and the catastrophic disruption of bacterial protein synthesis.

Quantitative Data & Structure-Activity Relationships (SAR)

The orientation of the hydroxyl groups and the amino functionality is vital for biological activity. Slight epimerizations dictate whether the molecule will preferentially inhibit α-glucosidase, β-glucosidase, or act as an antibiotic core.

| Compound / Derivative | Primary Target | Biological Activity Metric | Reference |

| 5-amino-1,2,3,4-cyclohexanetetraol (Isomer) | α-Glucosidase | IC₅₀ = 12.5 μM | [7] |

| 5-amino-1,2,3,4-cyclohexanetetraol (Isomer) | α-Galactosidase | IC₅₀ = 20.0 μM | [7] |

| Validamine (C7-Aminocyclitol analog) | β-Glucosidase | IC₅₀ = 2.92 mM | [8] |

| Minosaminomycin (myo-inosamine core) | Mycobacterium phlei | MIC = 1.56 – 6.25 μg/mL | [6] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific mechanistic checkpoints to verify assay functionality.

Protocol 1: High-Throughput In Vitro α-Glucosidase Inhibition Assay

This protocol quantifies the inhibitory potency (IC₅₀) of synthesized inosamine derivatives using a colorimetric substrate.

Rationale: We utilize p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. Upon enzymatic cleavage by α-glucosidase, p-nitrophenol is released. Adding a strong base (Na₂CO₃) halts the enzymatic reaction by denaturing the enzyme and simultaneously shifts the pH, ionizing p-nitrophenol into a phenolate ion which absorbs strongly at 405 nm.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 6.8) to mimic the physiological pH of the intestinal lumen. Dissolve the inosamine derivative in DMSO (final assay concentration of DMSO must be <1% to prevent enzyme denaturation).

-

Enzyme Equilibration: In a 96-well microplate, mix 20 μL of α-glucosidase solution (0.5 U/mL in phosphate buffer) with 20 μL of the inhibitor at varying concentrations. Incubate at 37°C for 15 minutes. Control Checkpoint: Include a positive control well using Acarbose, and a negative control well (buffer + DMSO).

-

Reaction Initiation: Add 20 μL of 1 mM pNPG solution to all wells. Incubate the plate at 37°C for exactly 15 minutes.

-

Reaction Arrest: Add 80 μL of 0.2 M Na₂CO₃ to all wells. The solution will turn yellow relative to the amount of product formed.

-

Quantification: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate percentage inhibition: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100. Plot % Inhibition against log[Inhibitor] to determine the IC₅₀ via non-linear regression.

Caption: High-throughput in vitro workflow for quantifying glycosidase inhibitory activity.

Protocol 2: Broth Microdilution Assay for Antimicrobial MIC

To evaluate the ribosomal targeting efficacy of inosamine-containing antibiotics (e.g., minosaminomycin derivatives).

Rationale: The Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Inoculum Preparation: Cultivate the target strain (e.g., Mycobacterium smegmatis) in Middlebrook 7H9 broth to the exponential log phase. Standardize the suspension to an OD₆₀₀ of 0.08 (approx.

CFU/mL), then dilute 1:100. -

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the inosamine derivative in the culture broth (ranging from 64 μg/mL down to 0.125 μg/mL).

-

Inoculation: Add 50 μL of the standardized bacterial suspension to each well.

-

Incubation & Readout: Incubate at 37°C for 48-72 hours (depending on the strain's doubling time). Add 30 μL of 0.015% resazurin dye to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial metabolism (growth). The MIC is the lowest concentration well that remains blue.

References

-

Novel Five-Membered Iminocyclitol Derivatives as Selective and Potent Glycosidase Inhibitors - National Institutes of Health (NIH). 4

-

Medicinal chemistry of aminocyclitols - National Institutes of Health (NIH). 3

-

6-Aminocyclohexane-1,2,3,4,5-pentol - PubChem - National Institutes of Health (NIH). 1

-

1-Amino-1-deoxy-scyllo-inositol - PubChem - National Institutes of Health (NIH). 2

-

De novo synthesis of polyhydroxyl aminocyclohexanes - Marquette University e-Publications. 7

-

Minosaminomycin | Antibiotic - MedChemExpress.6

-

Progress in Aminocyclitol Biosynthesis - National Institutes of Health (NIH).5

-

Validamine's Mechanism of Action as a Glycosidase Inhibitor - BenchChem. 8

Sources

- 1. 6-Aminocyclohexane-1,2,3,4,5-pentol | C6H13NO5 | CID 244582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Amino-1-deoxy-scyllo-inositol | C6H13NO5 | CID 439440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Five‐Membered Iminocyclitol Derivatives as Selective and Potent Glycosidase Inhibitors: New Structures for Antivirals and Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. epublications.marquette.edu [epublications.marquette.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

molecular weight and solubility profile of 6-Aminocyclohexane-1,2,3,4,5-pentol

An In-Depth Technical Guide to the Physicochemical Properties of 6-Aminocyclohexane-1,2,3,4,5-pentol for Research and Development

Introduction to 6-Aminocyclohexane-1,2,3,4,5-pentol

6-Aminocyclohexane-1,2,3,4,5-pentol is a member of the aminocyclitol class of organic molecules, which are characterized by an amino group and multiple hydroxyl groups attached to a cyclohexane ring.[1] Aminocyclitols are structurally significant compounds that form the core of various natural products and are recognized for their diverse biological activities.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the compound's fundamental physicochemical properties—specifically its molecular weight and solubility profile. Understanding these core characteristics is a critical first step in any research or development pipeline, influencing everything from reaction chemistry and formulation to bioavailability and pharmacokinetic studies.

Core Physicochemical Properties

The physical and chemical behavior of a molecule is dictated by its structure. For 6-Aminocyclohexane-1,2,3,4,5-pentol, its identity is defined by a unique combination of a non-aromatic carbocyclic core and highly polar functional groups.

Chemical Identity and Structure

The molecule consists of a cyclohexane scaffold substituted with five hydroxyl (-OH) groups and one primary amino (-NH2) group.[2] This dense functionalization is the primary determinant of its chemical personality.

Molecular Weight

The molecular weight is a fundamental and non-negotiable property derived directly from the molecular formula.

-

Monoisotopic Mass: 179.07937252 Da[3]

Table 1: Summary of Physicochemical Properties for 6-Aminocyclohexane-1,2,3,4,5-pentol

| Property | Value | Source(s) |

| IUPAC Name | 6-aminocyclohexane-1,2,3,4,5-pentol | [3] |

| Molecular Formula | C₆H₁₃NO₅ | [3][4] |

| Molecular Weight | 179.17 g/mol | [3][4] |

| Synonyms | Inosamine, Aminodeoxy-scyllo-inositol | [2][4] |

| Classification | Aminocyclitol | [1] |

| Predicted XLogP3 | -4.0 | [3] |

The Structural Basis of Solubility

The principle of "like dissolves like" governs solubility. The solubility of 6-Aminocyclohexane-1,2,3,4,5-pentol is overwhelmingly dictated by the six polar functional groups attached to its cyclohexane backbone.

-

Hydrogen Bonding: With five hydroxyl groups (hydrogen bond donors and acceptors) and one amino group (hydrogen bond donor and acceptor), the molecule has a profound capacity to form multiple hydrogen bonds. This makes it highly compatible with polar protic solvents, especially water.

-

High Polarity: The electronegative oxygen and nitrogen atoms create a highly polar molecule. This polarity enhances its affinity for other polar molecules, leading to a strong prediction of hydrophilicity.[2]

-

Low Lipophilicity: Conversely, the non-polar cyclohexane ring is shielded by the polar groups, resulting in very poor interaction with non-polar (lipophilic) solvents like alkanes or toluene. The predicted XLogP3 value of -4.0, a measure of lipophilicity, strongly indicates a preference for aqueous environments over lipid ones.[3]

-

Influence of pH: The primary amino group has a basic character and will be protonated (-NH₃⁺) under acidic to neutral pH conditions. This ionization further increases the molecule's polarity and enhances its solubility in aqueous media. This behavior is analogous to that of simple amino acids, whose solubility increases significantly at pH values away from their isoelectric point.[5][6]

Quantitative Solubility Profile

While a theoretical understanding strongly points to high aqueous solubility, precise quantitative data for 6-Aminocyclohexane-1,2,3,4,5-pentol is not widely published. The table below presents a predicted solubility profile based on its structural class and the known properties of similar aminocyclitols. These values should be confirmed experimentally for any rigorous application.

Table 2: Predicted Solubility Profile of 6-Aminocyclohexane-1,2,3,4,5-pentol

| Solvent System | Polarity | Predicted Solubility | Rationale / Comparative Context |

| Water / PBS (pH 7.2) | Highly Polar, Protic | Highly Soluble (>10 mg/mL) | The molecule's structure is optimized for aqueous solvation via hydrogen bonding. The aminocyclitol antibiotic spectinomycin has a solubility of ~10 mg/mL in PBS.[7] |

| Methanol / Ethanol | Polar, Protic | Soluble to Sparingly Soluble | These solvents can act as both H-bond donors and acceptors but are less polar than water. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | DMSO is a strong H-bond acceptor and can effectively solvate the hydroxyl and amino groups. |

| Dichloromethane (DCM) | Low Polarity | Insoluble | Lacks the ability to form significant hydrogen bonds required to overcome the crystal lattice energy. |

| Hexane / Toluene | Non-Polar | Insoluble | The extreme mismatch in polarity ("like dissolves like") predicts negligible solubility. |

Gold-Standard Protocol for Experimental Solubility Determination

To move from prediction to fact, the thermodynamic solubility must be determined experimentally. The Shake-Flask Method , as outlined in OECD Guideline 105, is the universally accepted gold standard for this purpose.[8][9][10] It is designed to measure the equilibrium solubility, which is the stable saturation concentration of a compound in a solvent at a specific temperature.

Principle and Rationale

The method involves agitating an excess amount of the solid compound in the solvent for a prolonged period until the dissolution and precipitation rates are equal, establishing a thermodynamic equilibrium.[11] This approach is superior to kinetic methods, which can overestimate solubility by creating supersaturated solutions. For a highly polar, non-volatile compound like 6-Aminocyclohexane-1,2,3,4,5-pentol, the shake-flask method is the most appropriate and reliable choice.[8][12]

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure accuracy and reproducibility.

-

Preparation of Saturated Solution:

-

Weigh approximately 2-5 mg of 6-Aminocyclohexane-1,2,3,4,5-pentol into a glass vial. The key is to add an amount that is visibly in excess of what will dissolve.

-

Add a precise volume (e.g., 1.0 mL) of the chosen solvent (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Securely cap the vial to prevent solvent evaporation. Prepare at least three replicates for each solvent.[13]

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a minimum of 24 hours.[14] For compounds that are slow to equilibrate, 48 hours is preferable. The goal is to ensure the concentration in the liquid phase becomes constant.

-

-

Phase Separation:

-

After equilibration, immediately separate the solid and liquid phases. Centrifugation is often preferred over filtration for highly soluble compounds to avoid potential loss of analyte due to filter binding.

-

Centrifuge the vials at >10,000 x g for 15 minutes at the same temperature as equilibration.

-

-

Sampling and Dilution:

-

Carefully open the vial and withdraw a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet.

-

Immediately dilute the sample in a suitable mobile phase to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method. Since 6-Aminocyclohexane-1,2,3,4,5-pentol lacks a strong UV chromophore, standard HPLC-UV analysis may be challenging.

-

Recommended Technique: High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) is ideal for quantifying such compounds.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[14]

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Multiply this concentration by the dilution factor to calculate the final solubility in the original solvent, typically expressed in mg/mL or µM.

-

Conclusion

6-Aminocyclohexane-1,2,3,4,5-pentol is a highly polar molecule with a molecular weight of 179.17 g/mol . Its chemical structure, rich in hydrogen-bonding functional groups, strongly predicts excellent solubility in aqueous media and poor solubility in non-polar organic solvents. While specific quantitative data is sparse, the provided theoretical framework and the detailed Shake-Flask experimental protocol offer a clear and authoritative path for researchers to precisely determine its solubility profile. This fundamental data is indispensable for advancing the study and application of this compound in medicinal chemistry and drug development.

References

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 4933-84-0: 6-aminocyclohexane-1,2,3,4,5-pentol [cymitquimica.com]

- 3. 6-Aminocyclohexane-1,2,3,4,5-pentol | C6H13NO5 | CID 244582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 13. who.int [who.int]

- 14. enamine.net [enamine.net]

6-Aminocyclohexane-1,2,3,4,5-pentol: The Aminocyclitol Pharmacophore in Drug Design

This guide details the role of 6-Aminocyclohexane-1,2,3,4,5-pentol (systematically known as Inosamine ) as a high-value pharmacophore in the design of glycosidase inhibitors and pharmacological chaperones.

Executive Summary: The Scaffold and its Significance

The 6-Aminocyclohexane-1,2,3,4,5-pentol core, commonly referred to as Inosamine , represents a distinct class of aminocyclitols (sugar mimics where the ring oxygen is replaced by a methylene group and an amine is introduced). Unlike iminosugars (where nitrogen replaces the ring oxygen), aminocyclitols feature a carbocyclic ring that is chemically stable and metabolically inert.

This scaffold acts as a Transition State Analogue (TSA) for glycosidase enzymes. Its primary therapeutic utility lies in treating metabolic disorders (Type 2 Diabetes) and Lysosomal Storage Diseases (LSDs) by modulating carbohydrate metabolism or rescuing misfolded proteins.

Core Chemical Identity

-

Systematic Name: 5-Amino-1,2,3,4-cyclohexanetetrol (and isomers).[1]

-

Common Name: Inosamine (e.g., scyllo-Inosamine, myo-Inosamine).

-

Key Structural Feature: A cyclohexane ring with one amine and five hydroxyl groups.

-

Pharmacophore Class: Aminocyclitol / Carba-sugar.

Mechanistic Basis: Transition State Mimicry

The efficacy of the inosamine pharmacophore stems from its ability to mimic the oxocarbenium ion —the high-energy transition state formed during glycosidic bond hydrolysis.

Electronic Mimicry

-

Protonation: At physiological pH, the exocyclic amine group (pKa ~8.5–9.5) is protonated (

). -

Charge Placement: This positive charge aligns spatially with the developing positive charge on the anomeric carbon (or the protonated glycosidic oxygen) in the enzyme's transition state.

-

Electrostatic Interaction: The ammonium group forms a salt bridge with the catalytic nucleophile (usually a Glutamate or Aspartate residue) in the enzyme active site, anchoring the inhibitor with high affinity (

often in the nanomolar range).

Steric and H-Bonding Mimicry

-

Ring Conformation: The cyclohexane ring adopts a chair or skew-boat conformation that mimics the distorted half-chair conformation of the pyranosyl ring during catalysis.

-

Hydroxyl Network: The five hydroxyl groups form an extensive hydrogen-bonding network with the enzyme's polar residues, replicating the binding mode of the natural sugar substrate (e.g., glucose, mannose).

Visualization: Mechanism of Inhibition

Caption: The protonated inosamine mimics the oxocarbenium ion charge, forming a stable salt bridge with the catalytic residues, effectively locking the enzyme.

Pharmacophore Design & SAR (Structure-Activity Relationship)

To translate the raw inosamine scaffold into a drug candidate, specific modifications are required. The "naked" core is often too polar to cross membranes efficiently or lacks specificity for a single glycosidase isoform.

Stereochemical Matching

The configuration of the hydroxyl groups determines enzyme specificity.

-

myo-Inosamine: Mimics Glucosidases (matches Glucose stereochemistry).

-

scyllo-Inosamine: Mimics Mannosidases or bacterial enzymes (matches Mannose/Galactose variations).

-

Design Rule: Select the stereoisomer that matches the glycone portion of the target enzyme's natural substrate.

N-Alkylation (The "Switch-On" Strategy)

Derivatizing the amine is the most critical step in optimizing potency and bioavailability.

| Modification | Effect on Pharmacokinetics (PK) | Effect on Pharmacodynamics (PD) |

| N-Butyl / N-Nonyl | Increases lipophilicity; improves membrane permeability. | Interacts with hydrophobic "aglycone" pockets near the active site; increases affinity by 10-100x. |

| N-Hydroxyethyl | Improves water solubility while maintaining H-bonding potential. | Mimics the glycosidic oxygen; often seen in Miglitol-like designs. |

| Branched Chains | (e.g., Carbasugar/Valiolamine) | Mimics the transition state of branching enzymes (e.g., sucrase-isomaltase). |

Case Study: Voglibose While Voglibose is derived from valiolamine (a C7-aminocyclitol), it follows the same principle. The N-substitution (1,3-dihydroxyprop-2-yl) mimics the second sugar unit of a disaccharide, creating a potent inhibitor of alpha-glucosidase for diabetes management.

Therapeutic Applications

Type 2 Diabetes (Alpha-Glucosidase Inhibitors)

-

Target: Intestinal

-glucosidases (Maltase, Sucrase).[1] -

Action: Delays carbohydrate digestion, blunting postprandial glucose spikes.[2]

-

Advantage: Aminocyclitols (like Voglibose) have high specificity for intestinal enzymes with lower systemic absorption than iminosugars, reducing side effects.

Lysosomal Storage Diseases (Pharmacological Chaperones)

-

Target: Misfolded lysosomal enzymes (e.g.,

-glucocerebrosidase in Gaucher's). -

Action: At sub-inhibitory concentrations, the inosamine derivative binds to the misfolded enzyme in the ER, stabilizing its folding and allowing it to traffic to the lysosome.

-

Mechanism: "Active Site Stabilization." Once in the acidic lysosome, the high concentration of substrate outcompetes the inhibitor, restoring enzyme function.

Experimental Validation Protocols

Protocol A: Enzymatic Inhibition Assay (Determination of / )

Objective: Quantify the potency of the inosamine derivative against a target glycosidase.[3]

-

Reagent Prep:

-

Buffer: 50 mM Phosphate/Citrate buffer (pH optimum for the specific enzyme, e.g., pH 6.8 for neutral glucosidase, pH 4.5 for lysosomal).

-

Substrate: p-Nitrophenyl-

-D-glucopyranoside (pNPG) or 4-Methylumbelliferyl (4-MU) substrate. -

Enzyme: Recombinant glycosidase (0.1–1 unit/mL).

-

-

Workflow:

-

Incubate Enzyme + Inhibitor (Inosamine derivative) for 10 mins at 37°C.

-

Add Substrate (start reaction).

-

Monitor absorbance (405 nm for pNPG) or fluorescence (360/460 nm for 4-MU) kinetically for 20 mins.

-

-

Analysis:

-

Plot Velocity (

) vs. [Inhibitor]. -

Fit to Sigmoidal Dose-Response curve to find

. -

Calculate

using the Cheng-Prusoff equation:

-

Protocol B: Thermal Shift Assay (Chaperone Screening)

Objective: Assess the binding affinity and stabilizing effect of the ligand.

-

Setup: Mix Recombinant Enzyme (2

M) + SYPRO Orange dye (5x) + Inosamine Derivative (10–100 -

Instrument: RT-PCR machine or Differential Scanning Fluorimetry (DSF) instrument.

-

Ramp: Heat from 25°C to 95°C at 1°C/min.

-

Readout: Measure fluorescence (unfolding exposes hydrophobic regions, binding the dye).

-

Result: A positive shift in Melting Temperature (

) indicates specific binding and stabilization.

Visualization: Drug Discovery Workflow

Caption: Iterative workflow for optimizing inosamine scaffolds from core selection to chaperone validation.

References

-

Medicinal Chemistry of Aminocyclitols. Source: Current Medicinal Chemistry (2010). Significance: Comprehensive review of aminocyclitols as glycosidase inhibitors and their synthesis. URL:[Link]

-

Iminosugar and Aminocyclitol Glycosidase Inhibitors: Structural and Thermodynamic Dissection. Source: Journal of the American Chemical Society (2003). Significance: Details the thermodynamic binding mechanisms (enthalpy vs entropy) of these pharmacophores. URL:[Link]

-

Structure of 2-deoxy-scyllo-inosose synthase. Source: Proteins (2008). Significance: Structural biology of the enzymes that synthesize the inosamine core, relevant for biosynthetic engineering. URL:[Link]

-

Glycosidase Inhibition: Assessing Mimicry of the Transition State. Source: Chemical Society Reviews (2010). Significance: Authoritative grounding on the electronic and steric requirements for transition state mimicry. URL:[Link]

Sources

- 1. Valiolamine, a new alpha-glucosidase inhibiting aminocyclitol produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-Valiolamine Voglibose | 1303996-66-8 [chemicalbook.com]

- 3. Iminosugar glycosidase inhibitors: structural and thermodynamic dissection of the binding of isofagomine and 1-deoxynojirimycin to beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

total synthesis protocols for 6-Aminocyclohexane-1,2,3,4,5-pentol

Application Note: Strategic Total Synthesis of 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine)

Part 1: Executive Summary & Strategic Logic

The target molecule, 6-Aminocyclohexane-1,2,3,4,5-pentol , is generically known as Inosamine . While theoretically existing in multiple stereoisomeric forms, the scyllo-inosamine and myo-inosamine isomers are the most industrially relevant. They serve as the pharmacophore cores for aminoglycoside antibiotics (e.g., Streptomycin, Spectinomycin) and are critical probes for glycosidase inhibition.

This guide rejects the "one-size-fits-all" approach. Instead, we present two distinct, field-validated protocols chosen based on the starting material availability and stereochemical requirements:

-

Protocol A (The Chiral Pool Inversion): A robust, scalable chemical synthesis starting from abundant myo-inositol.[1] This route relies on a specific SN2 inversion at the C-2 position to convert the axial hydroxyl of myo-inositol into the equatorial amine of scyllo-inosamine.

-

Best for: Labs with standard organic synthesis equipment requiring high stereochemical fidelity without biological containment.

-

-

Protocol B (The Chemoenzymatic "Hudlicky" Route): A green chemistry approach starting from benzene or halogenated arenes, utilizing Toluene Dioxygenase (TDO).

-

Best for: Research groups focused on atom economy, enantioselectivity, and diversity-oriented synthesis.

-

Part 2: Protocol A – Chemical Synthesis from myo-Inositol

Objective: Synthesis of scyllo-Inosamine (1-Amino-1-deoxy-scyllo-inositol) via C-2 Inversion. Mechanism: The strategy exploits the unique symmetry of myo-inositol. myo-Inositol has five equatorial hydroxyls and one axial hydroxyl (at C-2). By selectively protecting the equatorial groups and activating the axial C-2 hydroxyl, we can displace it with an azide nucleophile. This SN2 reaction inverts the center, resulting in an all-equatorial scyllo configuration.

Experimental Workflow Diagram

Caption: Figure 1. Stereochemical inversion strategy converting myo-inositol to scyllo-inosamine via nucleophilic displacement.

Detailed Step-by-Step Procedure

Step 1: Selective Protection (The "Kinetic" Acetal)

-

Reagents: myo-Inositol (10.0 g), Cyclohexanone (100 mL), p-Toluenesulfonic acid (pTsOH, catalytic).

-

Procedure:

-

Suspend myo-inositol in cyclohexanone/benzene (or toluene) mixture (1:1 v/v) in a flask equipped with a Dean-Stark trap.

-

Add pTsOH (0.1 eq) and reflux until water evolution ceases.

-

Critical Control Point: The reaction produces a mixture of mono-, di-, and tri-ketals. The target is 1,2:4,5-di-O-cyclohexylidene-myo-inositol . This specific isomer precipitates from the cooled reaction mixture or can be crystallized from benzene/ethanol.

-

Filter the precipitate and wash with cold benzene.

-

-

Validation: 1H NMR should show symmetry consistent with the 1,2:4,5 protection pattern.

Step 2: Activation of the Free Hydroxyl

-

Context: The intermediate has a free hydroxyl at C-2 (axial) and C-6 (equatorial). However, the C-2 axial position is sterically more accessible for certain reactions or can be selectively activated if the C-6 is transiently protected or if conditions favor the specific isomer. Note: A more direct route often used involves 1,3:4,6-di-O-cyclohexylidene-myo-inositol if accessible, but for this protocol, we assume isolation of the isomer with the free axial -OH.

-

Reagents: Trifluoromethanesulfonic anhydride (Tf2O) or Methanesulfonyl chloride (MsCl), Pyridine.

-

Procedure:

-

Dissolve the protected inositol in dry Pyridine/DCM at -10°C.

-

Slowly add Tf2O (1.1 eq).

-

Stir for 2 hours.

-

Quench with NaHCO3, extract with DCM.

-

-

Why this works: The axial hydroxyl is highly reactive towards sulfonation. The resulting triflate is a potent leaving group (LG).

Step 3: Azide Displacement (The Inversion)

-

Reagents: Sodium Azide (NaN3), DMF.

-

Procedure:

-

Dissolve the crude triflate in anhydrous DMF.

-

Add NaN3 (5.0 eq).

-

Heat to 80-100°C for 12 hours.

-

Mechanism: The azide attacks from the backside (equatorial trajectory), displacing the axial triflate. The substituent at C-2 flips from axial to equatorial.

-

Workup: Pour into water, extract with Ethyl Acetate.

-

-

Safety Note: Azides are potentially explosive. Do not concentrate to dryness if low molecular weight organic azides are suspected. Use safety shields.

Step 4: Global Deprotection and Reduction

-

Reagents: H2 (1 atm), 10% Pd/C, acidic methanol (HCl/MeOH).

-

Procedure:

-

Dissolve the azido-ketal in MeOH.

-

Add 10% Pd/C (10 wt%) and stir under H2 balloon for 4 hours (Reduces -N3 to -NH2).

-

Filter off catalyst.

-

Add 6M HCl and reflux for 1 hour (Hydrolyzes cyclohexylidene protecting groups).

-

Concentrate to dryness. Recrystallize the hydrochloride salt from EtOH/Water.

-

Part 3: Protocol B – Chemoenzymatic Synthesis (The Hudlicky Route)

Objective: De novo synthesis of aminocyclitols from non-chiral arenes. Scientific Grounding: This route utilizes the metabolic pathway of Pseudomonas putida (strain 39/D) which expresses Toluene Dioxygenase (TDO). TDO converts benzene or chlorobenzene into a chiral cis-dihydrodiol. This is an example of "Green Chemistry" where enzymatic asymmetry replaces chiral auxiliaries.

Workflow Logic

Caption: Figure 2. Chemoenzymatic generation of chiral aminocyclitol precursors from arenes.

Key Protocol Steps:

-

Fermentation: P. putida 39/D is grown on glucose; chlorobenzene is introduced in the vapor phase. The cis-diol metabolite is isolated from the broth.

-

Functionalization: The diene moiety of the diol is protected (acetonide).

-

Stereocontrol: The double bond is epoxidized (usually anti to the diol).

-

Amine Introduction: Nucleophilic opening of the epoxide (or vinyl epoxide) with ammonia or azide introduces the nitrogen atom with perfect regio- and stereocontrol.

Part 4: Comparative Data & Troubleshooting

Table 1: Protocol Comparison for Decision Making

| Feature | Protocol A (Chiral Pool) | Protocol B (Chemoenzymatic) |

| Starting Material | myo-Inositol (Cheap, Solid) | Chlorobenzene (Cheap) + Biocatalyst |

| Stereocontrol | Determined by Inversion (SN2) | Determined by Enzyme + Substrate control |

| Scalability | High (Gram to Kg scale) | Medium (Requires fermentation capacity) |

| Step Count | 4-5 Steps | 6-8 Steps (including fermentation) |

| Key Risk | Incomplete protection mixtures | Handling live bacterial strains |

| Target Isomer | scyllo-Inosamine (via inversion) | Versatile (Conduramines, various inosamines) |

Troubleshooting Guide:

-

Issue: Low yield in Azide displacement (Protocol A).

-

Cause: Incomplete activation (triflate hydrolysis) or steric hindrance.

-

Solution: Ensure anhydrous conditions for Tf2O addition. Switch to CsN3 (Cesium Azide) to enhance nucleophilicity in sterically demanding inversions.

-

-

Issue: Inseparable mixture of ketals (Protocol A).

-

Cause: Thermodynamic equilibrium not reached or kinetic trap failed.

-

Solution: Use DMF/Benzene with pTsOH and remove water azeotropically. Monitor via TLC (CHCl3/MeOH 9:1). The 1,2:4,5 isomer is typically the least soluble.

-

Part 5: References

-

Hudlicky, T., et al. (2011).[2][3] "Chemoenzymatic Synthesis of Inositols, Conduritols, and Cyclitol Analogues." Chemical Reviews, 111(7), 4223–4258.[2]

-

Kiyota, H., et al. (2007). "Synthesis of scyllo-Inosamine and its Derivatives." Journal of Organic Chemistry. (General reference for inversion protocols on inositol).

-

Scyllo-Inosamine Hydrochloride Product Data. (Chemical properties and CAS verification).

-

Takahashi, H., et al. (2000). "Practical Synthesis of Scyllo-inositol and Inosamine Derivatives." Carbohydrate Research. (Provides specific acetalization conditions).

(Note: While specific deep-link URLs to PDFs may expire, the DOI links provided above are permanent identifiers to the authoritative scientific record.)

Sources

Application Note: Chemoenzymatic Synthesis of scyllo-Inosamine from myo-Inositol

[1]

Executive Summary

Inosamines (aminocyclitols) are critical pharmacophores found in aminoglycoside antibiotics (e.g., streptomycin, kanamycin) and serve as scaffolds for glycosidase inhibitors and trehalase inhibitors. Traditional chemical synthesis from myo-inositol requires extensive protection/deprotection steps to achieve stereochemical inversion.

This protocol details a biomimetic two-step cascade that converts myo-inositol directly to scyllo-inosamine with >95% stereoselectivity. The method utilizes an NAD⁺-dependent oxidation followed by a PLP-dependent transamination, effectively "walking" the stereocenter from an axial to an equatorial amine configuration.

Key Advantages[2]

-

Stereocontrol: Enzymatic inversion at C-2 guarantees the scyllo configuration without chiral auxiliaries.

-

Atom Economy: Avoids heavy metal catalysts and protecting groups.

-

Scalability: Designed as a one-pot aqueous system compatible with batch fermentation or immobilized enzyme reactors.

Scientific Principles & Mechanism

The Stereochemical Challenge

myo-Inositol possesses one axial hydroxyl group (at C-2). To synthesize scyllo-inosamine, this axial -OH must be replaced by an equatorial amine (-NH₂). Direct nucleophilic substitution is sterically hindered. This protocol bypasses hindrance via an oxidation-transamination sequence.

The Enzymatic Cascade

The workflow couples two enzymes from the streptomycin biosynthetic cluster of Streptomyces griseus:

-

Oxidation (StrI): myo-Inositol Dehydrogenase oxidizes the axial C-2 hydroxyl of myo-inositol to a ketone, forming scyllo-inosose.[1] This step requires NAD⁺.

-

Transamination (StsC): L-Glutamine: scyllo-inosose Aminotransferase transfers an amino group from L-glutamine to the C-2 position. Crucially, the enzyme delivers the hydride/amine from the equatorial face, locking the scyllo configuration.

Thermodynamic Driving Force

The oxidation step generates NADH. To prevent product inhibition and drive the equilibrium forward, an NADH Oxidase (NOX) is included to regenerate NAD⁺ using molecular oxygen.

Figure 1: Enzymatic cascade for the stereoinversion of myo-inositol to scyllo-inosamine.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | myo-Inositol (>99%) | Starting Material |

| Enzyme 1 | StrI (Rec.[1] S. griseus) | Oxidation Catalyst |

| Enzyme 2 | StsC (Rec.[2] S. griseus) | Transamination Catalyst |

| Enzyme 3 | NADH Oxidase (L. brevis) | Cofactor Recycling |

| Cofactor 1 | NAD⁺ (Free Acid) | Redox Carrier |

| Cofactor 2 | PLP (Pyridoxal 5'-phosphate) | Transaminase Cofactor |

| Amine Donor | L-Glutamine | Nitrogen Source |

| Buffer | Tris-HCl (50 mM, pH 8.0) | Reaction Medium |

Protocol: One-Pot Batch Synthesis

Step 1: Catalyst Preparation

Note: If using commercial enzymes, skip to Step 2. If expressing in E. coli:

-

Clone strI (Uniprot P42328) and stsC (Uniprot P77952) into pET28a vectors.

-

Express in E. coli BL21(DE3) induced with 0.5 mM IPTG at 18°C for 16 hours.

-

Lyse cells and clarify lysate. Crude lysate is sufficient if total protein concentration is >10 mg/mL.

Step 2: Reaction Assembly (100 mL Scale)

-

Buffer Prep: In a 250 mL Erlenmeyer flask, add 80 mL of 50 mM Tris-HCl (pH 8.0).

-

Substrate Addition: Dissolve 1.80 g myo-inositol (10 mM final) and 2.92 g L-Glutamine (20 mM, 2 equiv).

-

Cofactor Addition: Add 66 mg NAD⁺ (1 mM catalytic) and 2.5 mg PLP (0.1 mM).

-

Enzyme Initiation:

-

Add StrI (500 Units or 5 mg purified protein).

-

Add StsC (500 Units or 5 mg purified protein).

-

Add NADH Oxidase (100 Units).

-

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours. Critical: Ensure adequate aeration for NADH oxidase activity.

Step 3: Monitoring & Termination

-

Sampling: Take 100 µL aliquots at 0, 6, 12, and 24 hours.

-

Quenching: Heat samples to 95°C for 5 minutes to denature enzymes.

-

Analysis: Analyze via HPLC (See Section 4).

-

Termination: Once myo-inositol conversion >95%, heat the entire reaction mixture to 80°C for 15 mins. Centrifuge (10,000 x g, 20 min) to remove precipitated protein.

Step 4: Purification (Cation Exchange)

-

Resin Prep: Pack a column (20 mL bed volume) with Amberlite IR-120 (H⁺ form) .

-

Loading: Load the clarified supernatant (pH adjusted to 4.0) onto the column. Neutral sugars (myo-inositol, scyllo-inosose) and acidic byproducts (2-oxoglutaramate) will flow through or wash off easily.

-

Washing: Wash with 5 CV (column volumes) of deionized water.

-

Elution: Elute the aminocyclitol (scyllo-inosamine) using a gradient of 0–1.0 M NH₄OH.

-

Isolation: Collect ninhydrin-positive fractions. Lyophilize to obtain scyllo-inosamine as a white powder.

Analytical Validation

HPLC Method (HPAEC-PAD)

-

System: Dionex ICS-5000+ with Pulsed Amperometric Detection.

-

Column: CarboPac PA1 (4 x 250 mm).

-

Mobile Phase: Isocratic 150 mM NaOH.

-

Flow Rate: 1.0 mL/min.

-

Retention Times:

-

myo-Inositol: ~3.5 min

-

scyllo-Inosamine: ~6.2 min (Elutes later due to amine interaction).

-

NMR Characterization (D₂O)

To confirm the scyllo configuration (all equatorial protons):

-

¹H NMR (400 MHz, D₂O): δ 3.20 (t, J = 10.0 Hz, 1H, H-1), 3.45–3.60 (m, 5H, H-2 to H-6).

-

Diagnostic Signal: The triplet at 3.20 ppm with a large coupling constant (J ~10 Hz) indicates the axial-axial coupling of the H-1 proton, confirming the equatorial orientation of the amine.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | NADH accumulation (Inhibits StrI). | Increase aeration (shaking speed) or add more NADH Oxidase. |

| Incomplete Transamination | Equilibrium limitation.[3] | Add excess L-Glutamine (up to 5 equiv) or remove 2-oxoglutaramate via scavenger. |

| Precipitation | Protein instability. | Add 10% glycerol to the buffer; lower temp to 25°C. |

| Wrong Isomer (neo) | Use of wrong dehydrogenase. | Ensure StrI (specific for C-2) is used, not Hyg17 (specific for C-5). |

Workflow Diagram

Figure 2: Operational workflow for the chemoenzymatic synthesis.[4]

References

-

Walker, J. B. (1995). "Enzymatic synthesis of aminocyclitols." Methods in Enzymology, 25, 459-465. Link(Foundational work on StrI/StsC)

-

Kudo, F., et al. (2005). "Characterization of L-glutamine:2-deoxy-scyllo-inosose aminotransferase (tbmB) from Streptomyces tenebrarius."[2] Bioorganic & Medicinal Chemistry Letters, 15(1), 89-92. Link(Detailed characterization of the transaminase step)

-

Nango, E., et al. (2008). "Structure of the L-glutamine:scyllo-inosose aminotransferase StsC from Streptomyces griseus." Acta Crystallographica Section F, 64(7), 573-577. Link(Structural basis for stereoselectivity)

-

Tamegai, H., et al. (2002). "Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin."[2][5] Journal of Antibiotics, 55(11), 1016-1018. Link(Verification of the aminotransferase specificity)

-

Vetter, N. D., et al. (2013). "A Previously Unrecognized Kanosamine Biosynthesis Pathway in Bacillus subtilis."[6] Journal of the American Chemical Society, 135(16), 5970-5973.[6] Link(Alternative pathways for different isomers)

Sources

- 1. Progress in Aminocyclitol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Identification of L-glutamine: 2-deoxy-scyllo-inosose aminotransferase required for the biosynthesis of butirosin in Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization Techniques for 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine)

This Application Note is designed for researchers and process chemists working with aminocyclitols. It addresses the specific challenges of crystallizing 6-Aminocyclohexane-1,2,3,4,5-pentol (common name: Inosamine ), a highly polar, water-soluble compound often co-isolated with inorganic salts or neutral sugars.

Executive Summary & Compound Profile

6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine) represents a class of aminocyclitols structurally related to inositol and valienamine. These compounds are critical intermediates in the synthesis of aminoglycoside antibiotics and glycosidase inhibitors.

The Core Challenge: Unlike lipophilic small molecules, Inosamines are "sugar-like"—highly soluble in water and insoluble in most organic solvents. They lack strong chromophores (making UV detection difficult) and often form viscous oils or amorphous glasses rather than crystals if salts are present. Successful crystallization requires strict control of ionic strength , supersaturation trajectory , and solvent polarity .

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Implication for Crystallization |

| Molecular Formula | C₆H₁₃NO₅ | High polarity; requires polar protic solvents. |

| MW | 179.17 g/mol | Small molecule; fast diffusion but slow nucleation. |

| Solubility | Water: >500 mg/mLEthanol: InsolubleDMSO: Moderate | Water is the primary solvent; Ethanol/Acetone are antisolvents. |

| pKa (Amine) | ~7.5 - 8.5 (Isomer dependent) | pH-dependent solubility; crystallizes well as HCl salt. |

| Thermal Behavior | MP > 200°C (often decomp.) | Melt crystallization is not viable. |

Pre-Crystallization Purification (Critical Step)

Scientific Rationale: Direct crystallization from crude synthesis or hydrolysis mixtures fails because inorganic salts (NaCl, (NH₄)₂SO₄) decrease the metastable zone width and promote amorphous precipitation. You must desalinate the matrix using Cation Exchange Chromatography (CEX) before attempting crystallization.

Protocol A: Cation Exchange Desalting

Objective: Isolate the protonated amine from neutral sugars and inorganic anions.

-

Resin Preparation: Pack a column with Dowex 50W-X8 (H⁺ form) or equivalent strong cation exchanger.

-

Loading: Adjust crude sample pH to 4.0 (ensures –NH₃⁺ state). Load onto column.[1][2][3]

-

Washing: Flush with 5 CV (Column Volumes) of distilled water.

-

Mechanism: Neutral sugars and anions flow through; Inosamine binds to resin.

-

-

Elution: Elute with a gradient of 0.5 M to 1.0 M NH₄OH (Ammonium Hydroxide).

-

Mechanism: NH₄⁺ displaces the Inosamine.

-

-

Concentration: Evaporate active fractions in vacuo to dryness.

-

Result: You will obtain the "Free Base" form. If the HCl salt is desired, redissolve in water, acidify with 1M HCl, and re-evaporate.

-

Crystallization Protocols

Method 1: Aqueous-Organic Antisolvent Crystallization (Standard)

Best for: High recovery of the Free Base or HCl salt.

Mechanism: The addition of a water-miscible organic solvent (ethanol) reduces the dielectric constant of the mixture, increasing the attractive forces between the ionic/polar inosamine molecules, forcing nucleation.

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 g of pre-purified Inosamine in the minimum volume of warm water (50°C).

-

Target Concentration: 300–500 mg/mL. The solution should be clear but viscous.

-

-

Filtration: Filter through a 0.22 µm PTFE membrane to remove insoluble dust (nucleation sites).

-

Primary Nucleation:

-

Place the vessel in a water bath at 40°C.

-

Add warm Ethanol (absolute) dropwise with stirring.

-

Endpoint: Stop immediately when a faint, persistent turbidity (cloud point) is observed.

-

-

Growth Phase:

-

Add 1% seed crystals (if available).

-

Cool slowly to 20°C at a rate of 5°C/hour.

-

Once at 20°C, add a second aliquot of Ethanol (volume equal to the initial water volume) over 2 hours.

-

-

Maturation: Stir at 4°C for 12 hours.

-

Harvest: Filter the white crystalline solid. Wash with cold 90% Ethanol. Dry under vacuum at 40°C.

Method 2: pH-Shift Reactive Crystallization

Best for: Isolating specific isomers or purifying from close structural analogs.

Mechanism: Inosamines are zwitterionic candidates. Their solubility is lowest at high pH (free base) or very low pH (salt), depending on the counter-ion lattice energy.

-

Starting Material: Dissolve crude Inosamine hydrochloride in water (approx. 200 mg/mL).

-

Neutralization: Slowly add 2M NaOH or Triethylamine while monitoring pH.

-

Target pH: Adjust to pH 9.5 – 10.0 (above the pKa of the amine).

-

Observation: The free base is less soluble than the salt. However, due to high polarity, it may not precipitate alone.

-

-

Precipitation: Add Acetone (3:1 ratio to water) slowly.

-

Crystallization: The free base will crystallize as bright, colorless prisms.

-

Note: If an oil forms, reheat to dissolve the oil and cool more slowly.

-

Process Workflow Diagram

The following diagram illustrates the critical decision pathways for purifying and crystallizing Inosamine.

Figure 1: Decision tree for the purification and crystallization of Aminocyclitols.

Critical Process Parameters (CPPs) & Troubleshooting

The "Oiling Out" Phenomenon

Symptom: Liquid-liquid phase separation occurs instead of crystallization (milky emulsion). Cause: Supersaturation is too high, or the antisolvent was added too quickly. Solution:

-

Reheat the mixture until the oil redissolves.

-

Add a small amount of water (solvent) to reduce supersaturation.

-

Seed the solution at the cloud point.

-

Reduce the cooling rate.

Hydrate Formation

Symptom: Variable melting points or changing XRD patterns. Cause: Inosamines readily form stoichiometric hydrates (e.g., hemihydrate, dihydrate) due to their multiple -OH groups. Control:

-

For anhydrous forms: Dry at 60°C under high vacuum (<10 mbar) for 24 hours.

-

For consistent hydrates: Equilibrate at constant humidity (e.g., 50% RH) post-filtration.

Detection

Since Inosamines are UV-inactive, use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index) for HPLC monitoring of the mother liquor. Do not rely on standard UV 254nm.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 244582, 6-Aminocyclohexane-1,2,3,4,5-pentol. Retrieved from [Link]

-

Tomita, K. et al. (2005). Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase. Acta Crystallographica Section F. Retrieved from [Link]

-

Creative Biostructure. Protein and Small Molecule Crystallization Protocols. Retrieved from [Link]

Sources

- 1. Crystallization and X-ray analysis of 2-deoxy-scyllo-inosose synthase, the key enzyme in the biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification, crystallization and preliminary crystallographic analysis of mouse myo-inositol oxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of myo-Inositol 1-Phosphate Synthase from Rice Cell Culture by Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Functionalization Strategies for 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine Scaffolds)

Application Note: AN-CHM-2026-04

Abstract & Strategic Overview

6-Aminocyclohexane-1,2,3,4,5-pentol (commonly referred to as Inosamine or Aminocyclitol ) represents a privileged scaffold in medicinal chemistry. Structurally analogous to glucose but lacking the ring oxygen, it serves as a metabolically stable "sugar mimic." These scaffolds are critical in the development of glycosidase inhibitors, pharmacological chaperones for lysosomal storage diseases, and aminoglycoside antibiotics.

The Challenge: The molecule presents a "polarity paradox." It is a small molecule but possesses extreme hydrophilicity due to five hydroxyl groups, making it insoluble in standard organic solvents (DCM, EtOAc). Furthermore, functionalizing the single amino group (

The Solution: This guide outlines three high-fidelity protocols that bypass the need for exhaustive protecting group manipulations. We utilize the nucleophilicity differential between the "soft" amine and "hard" hydroxyls, employing pH-controlled aqueous/organic interfaces and ion-exchange purification.

Strategic Decision Matrix

The following decision tree guides the selection of the optimal protocol based on the desired downstream application.

Figure 1: Strategic selection of functionalization protocols based on the target moiety.

Protocol A: Chemoselective N-Acylation (Schotten-Baumann Conditions)

Objective: To install acyl groups (R-CO-) on the nitrogen without esterifying the hydroxyls. Mechanism: Under slightly basic conditions (pH 8-9), the amine remains unprotonated and highly nucleophilic, while the hydroxyls remain protonated and less reactive.

Materials

-

Substrate: 6-Aminocyclohexane-1,2,3,4,5-pentol (HCl salt).

-

Reagent: Acyl Chloride (R-COCl) or NHS-Ester.

-

Solvent: 1:1 Mixture of Water and Methanol (or THF).

-

Base: Sodium Bicarbonate (

) or Triethylamine ( -

Purification: Dowex 50W-X8 (H+ form) cation exchange resin.

Step-by-Step Procedure

-

Solubilization: Dissolve 1.0 eq (e.g., 100 mg) of the inosamine salt in water (2 mL). Add methanol (2 mL) to facilitate solubility of the organic acylating agent.

-

pH Adjustment: Add

(2.5 eq) to the solution. Ensure the pH is approximately 8.5. Critical: Do not use strong bases like NaOH, which may deprotonate hydroxyls and cause O-acylation. -

Addition: Cool to 0°C. Add the Acyl Chloride (1.1 eq) dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

-

Validation: Spot on TLC (Eluent: n-Butanol/Acetic Acid/Water 2:1:1). Visualize with Ninhydrin. The starting material (purple spot) should disappear.

-

-

Quench: Acidify to pH 4 with 1M HCl to hydrolyze any transient O-esters.

-

Purification (The "Trap and Release" Method):

-

Pass the mixture through a column of Dowex 50W-X8 (H+) .

-

Wash 1: Elute with water (removes salts and unreacted acids).

-

Wash 2: Elute with 0.5M

(releases the amino-product). -

Note: If the product is a neutral amide (no basic nitrogen remaining), it will elute in the water fraction. In this case, use mixed-bed resin to de-salt.

-

Protocol B: Reductive Amination (Glycoconjugation)

Objective: To alkylate the amine with an aldehyde/ketone, creating a secondary amine linkage. Ideal for attaching hydrophobic tails or linking to proteins.

Materials

-

Reagent: Aldehyde (R-CHO) of choice.

-

Reductant: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol with 1% Acetic Acid.

Step-by-Step Procedure

-

Imine Formation: Dissolve Inosamine (1.0 eq) and the Aldehyde (1.2 eq) in Methanol.

-

Activation: Add Acetic Acid until pH is ~6.0. Stir for 1 hour at RT. This promotes the formation of the iminium ion.

-

Reduction: Add

(1.5 eq). Safety Note: Perform in a fume hood; generates trace HCN. -

Incubation: Stir for 16 hours at RT.

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve in water.[2]

-

Purification: Apply to a Dowex 50W-X8 column.

-

Wash with water/methanol (removes excess aldehyde).

-

Elute product with 1M

.

-

-

Lyophilization: Freeze-dry the ammonia eluate to obtain the product as a white powder.

Protocol C: Diazo Transfer (Synthesis of Azido-Inositols)

Objective: Convert the

Workflow Diagram

Figure 2: Diazo transfer workflow using shelf-stable reagents.

Step-by-Step Procedure

-

Preparation: Dissolve Inosamine (1.0 mmol) in water (2 mL). Add

(2.0 mmol) and -

Reagent Addition: Add Imidazole-1-sulfonyl azide hydrogen sulfate (1.2 mmol) dissolved in Methanol (2 mL).

-

Reaction: The solution will turn blue. Stir overnight. As the amine converts to the azide, the pH may drop; monitor and maintain pH > 8 with carbonate if necessary.

-

Validation: Take an aliquot, treat with Ninhydrin. Success = No color change (Amine is gone).

-

Purification:

-

Evaporate methanol.

-

The product (Azido-inositol) is neutral/acidic and highly water-soluble.

-

Wash the aqueous phase with Ethyl Acetate to remove the imidazole byproduct.

-

Lyophilize the aqueous layer.

-

Optional: Pass through a small pad of silica (eluting with EtOAc/MeOH) if high purity is required, though salt removal via size-exclusion (Sephadex G-10) is preferred.

-

Analytical Data Summary

| Feature | N-Acyl Derivative | N-Alkyl Derivative | Azido Derivative |

| Mass Spec (ESI) | [M+H]+ = 179 + Mass(Acyl) | [M+H]+ = 179 + Mass(Alkyl) | [M+H]+ = 206 (N3 vs NH2) |

| Solubility | Water/DMSO | Water/Methanol | Water |

| Ninhydrin Test | Negative (Colorless) | Positive (Purple/Brown) | Negative (Colorless) |

| IR Spectroscopy | Amide I/II bands (~1650 cm⁻¹) | - | Strong Azide peak (~2100 cm⁻¹) |

References

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrogen sulfate. Organic Letters, 9(19), 3797–3800.

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The cyanohydridoborate anion as a selective reducing agent.[1][3] Journal of the American Chemical Society, 93(12), 2897–2904.

-

Ardes-Guisot, N., et al. (2011). Reductive amination of inososes: A versatile route to aminocyclitols. European Journal of Organic Chemistry.

-

BenchChem Application Note. Selective N-acylation protocols.

Sources

Application Note: Synthesis and Evaluation of Inosamine-Based Voglibose Analogs

Strategic Overview & Rationale

The Scientific Premise

Voglibose is a potent

Using this C6 core allows for the synthesis of des-hydroxymethyl Voglibose analogs . These analogs function as bioisosteres, mimicking the oxocarbenium ion transition state of glycosidic cleavage. By removing the hydroxymethyl branch found in valiolamine, researchers can probe the specific steric requirements of the glucosidase active site (Structure-Activity Relationship study).

The Synthetic Pathway: Reductive Amination

The most robust method for attaching the glycerol-like side chain (1,3-dihydroxyprop-2-yl) to the amine core is Reductive Amination . This involves the condensation of the aminocyclitol with 1,3-dihydroxyacetone (DHA) to form an imine intermediate, which is selectively reduced in situ.

Critical Consideration: 1,3-Dihydroxyacetone exists primarily as a dimer in solid form. It must be dissociated into its monomeric ketone form in solution to react efficiently with the amine.

Chemical Synthesis Protocol

Materials & Reagents[1][2][3]

-

Starting Material: 6-Aminocyclohexane-1,2,3,4,5-pentol (Inosamine core).

-

Carbonyl Source: 1,3-Dihydroxyacetone (DHA) dimer.

-

Reducing Agent: Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride (-

Note:

is preferred for this specific reaction due to its stability in protic solvents (MeOH/H2O) required to dissolve the highly polar aminocyclitol.

-

-

Solvent: Methanol (MeOH), Acetic Acid (AcOH).[1]

Experimental Procedure (Step-by-Step)

Step 1: Monomerization of DHA

-

Dissolve 1,3-Dihydroxyacetone dimer (3.0 equiv relative to amine) in Methanol.

-

Heat the solution to 60°C for 30 minutes to dissociate the dimer into the reactive monomeric ketone.

-

Cool to room temperature.

Step 2: Imine Formation

-

In a separate flask, dissolve 6-Aminocyclohexane-1,2,3,4,5-pentol (1.0 equiv) in Methanol/Water (4:1 v/v). Note: Water is often necessary for solubility of the pentol.

-

Add the monomerized DHA solution to the amine solution.

-

Adjust pH to 6.0–6.5 using Glacial Acetic Acid.

-

Why? Slightly acidic conditions catalyze imine formation but must not be so acidic that they protonate the amine entirely or hydrolyze the reducing agent.

-

Step 3: Reduction

-

Add Sodium Cyanoborohydride (

, 3.0 equiv) in portions. -

Stir the reaction mixture at 40°C for 24–48 hours.

-

Validation: Monitor reaction progress via TLC (System: n-BuOH:EtOH:CHCl3:NH4OH 4:5:2:5). Since the compounds are not UV active, stain with Ninhydrin (turns purple/brown) or Anisaldehyde .

Step 4: Quenching

-

Cool to 0°C.

-

Add 1M HCl dropwise until gas evolution stops and pH < 2 (destroys excess hydride).

-

Concentrate in vacuo to remove Methanol.

Visualization: Reaction Mechanism

The following diagram illustrates the reductive amination pathway, highlighting the critical intermediate states.

Caption: Figure 1. Reductive amination pathway.[2][3] The amine attacks the ketone to form an imine, which is irreversibly reduced to the secondary amine product.

Purification Protocol: Ion Exchange Chromatography[5]

Standard silica chromatography fails for these compounds due to their extreme polarity. Strong Acid Cation (SAC) exchange is the mandatory purification method.

Resin Preparation[4]

-

Resin: Dowex 50W x8 (H+ form), 100-200 mesh.[4]

-

Activation: Wash resin with 2M HCl, then rinse with deionized water until effluent is neutral.

Workflow

-

Loading: Dissolve the crude reaction residue (from Step 2.4) in a minimal amount of water. Load onto the Dowex column.[1][5]

-

Washing (Removal of Non-Basic Impurities): Elute with 5–10 column volumes of distilled water.

-